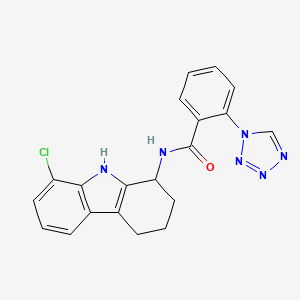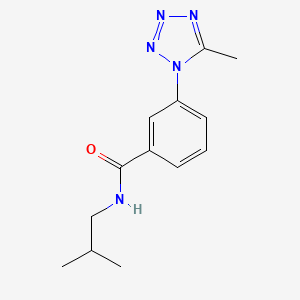
1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(4-methoxy-1H-indol-1-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-ジヒドロイソキノリン-2(1H)-イル)-3-(4-メトキシ-1H-インドール-1-イル)プロパン-1-オンは、イソキノリン部分とインドール部分の両方を含む複雑な有機化合物です。 これらの構造モチーフは、生体活性分子によく見られるため、この化合物はさまざまな科学研究分野で注目されています。
準備方法
合成経路と反応条件
1-(3,4-ジヒドロイソキノリン-2(1H)-イル)-3-(4-メトキシ-1H-インドール-1-イル)プロパン-1-オンの合成には、通常、複数段階の有機反応が必要です。 一般的なアプローチには、以下が含まれます。
イソキノリン部分の形成: これは、β-フェニルエチルアミンがアルデヒドまたはケトンと反応するピクテ・シュペンブラー反応によって達成できます。
インドール部分の形成: フィッシャー・インドール合成は、フェニルヒドラジンとケトンまたはアルデヒドの反応を含む古典的な方法です。
2 つの部分のカップリング: 最後のステップでは、グリニャール試薬や有機リチウム化合物などの試薬を使用して、プロパノン鎖などの適切なリンカーを介して、イソキノリンとインドールユニットをカップリングする必要があります。
工業生産方法
工業生産方法では、収率と純度を最大化し、コストと環境への影響を最小限に抑えるために、上記の合成経路を最適化する必要があるでしょう。 これには、連続フロー反応器の使用とグリーンケミストリーの原則の適用が含まれる可能性があります。
化学反応の分析
反応の種類
1-(3,4-ジヒドロイソキノリン-2(1H)-イル)-3-(4-メトキシ-1H-インドール-1-イル)プロパン-1-オンは、さまざまな種類の化学反応を起こす可能性があります。
酸化: この化合物は、カルボニルやカルボキシルなどの官能基を導入するために酸化することができます。
還元: 還元反応は、インドール環またはイソキノリン環を修飾するために使用できます。
置換: 求電子置換反応または求核置換反応は、芳香族環に新しい置換基を導入できます。
一般的な試薬と条件
酸化: 過マンガン酸カリウムや三酸化クロムなどの試薬。
還元: 炭素担持パラジウムまたは水素化リチウムアルミニウムを使用した触媒的接触水素化。
置換: N-ブロモスクシンイミドを使用したハロゲン化または硝酸を使用したニトロ化。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化によりケトンやカルボン酸が得られる場合がありますが、置換によりハロゲンやニトロ基が導入される可能性があります。
科学研究での応用
化学: より複雑な分子の構成要素として。
生物学: イソキノリン誘導体やインドール誘導体が関与する生物学的プロセスを研究するためのプローブとして。
医学: 生体活性化合物との構造的類似性による潜在的な治療用途。
工業: 染料、顔料、その他の工業用化学物質の合成における使用。
科学的研究の応用
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological processes involving isoquinoline and indole derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive compounds.
Industry: Use in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
1-(3,4-ジヒドロイソキノリン-2(1H)-イル)-3-(4-メトキシ-1H-インドール-1-イル)プロパン-1-オンの作用機序は、生物学的標的との特定の相互作用によって異なります。 通常、イソキノリン構造とインドール構造を持つ化合物は、酵素、受容体、または核酸と相互作用し、それらの活性を調節し、さまざまな生物学的効果をもたらす可能性があります。
類似の化合物との比較
類似の化合物
1-(3,4-ジヒドロイソキノリン-2(1H)-イル)-3-(1H-インドール-1-イル)プロパン-1-オン: インドール環にメトキシ基がありません。
1-(3,4-ジヒドロイソキノリン-2(1H)-イル)-3-(4-ヒドロキシ-1H-インドール-1-イル)プロパン-1-オン: メトキシ基の代わりにヒドロキシ基を持っています。
独自性
1-(3,4-ジヒドロイソキノリン-2(1H)-イル)-3-(4-メトキシ-1H-インドール-1-イル)プロパン-1-オンのインドール環にメトキシ基が存在することは、独自の電子特性と立体特性を付与し、そのアナログと比較して、異なる生物学的活性と化学反応性を生み出す可能性があります。
類似化合物との比較
Similar Compounds
1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(1H-indol-1-yl)propan-1-one: Lacks the methoxy group on the indole ring.
1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(4-hydroxy-1H-indol-1-yl)propan-1-one: Has a hydroxy group instead of a methoxy group.
Uniqueness
The presence of the methoxy group on the indole ring in 1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(4-methoxy-1H-indol-1-yl)propan-1-one may confer unique electronic and steric properties, potentially leading to different biological activities and chemical reactivity compared to its analogs.
特性
分子式 |
C21H22N2O2 |
|---|---|
分子量 |
334.4 g/mol |
IUPAC名 |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(4-methoxyindol-1-yl)propan-1-one |
InChI |
InChI=1S/C21H22N2O2/c1-25-20-8-4-7-19-18(20)10-13-22(19)14-11-21(24)23-12-9-16-5-2-3-6-17(16)15-23/h2-8,10,13H,9,11-12,14-15H2,1H3 |
InChIキー |
JGBJCXKTMIEAGO-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC2=C1C=CN2CCC(=O)N3CCC4=CC=CC=C4C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4E)-4-{[(4-acetylphenyl)amino]methylidene}-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12161790.png)
![5-Methoxymethyl-2-trifluoromethyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B12161796.png)
![(4E)-1-[2-(dimethylamino)ethyl]-4-[hydroxy(4-methoxyphenyl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12161799.png)
![(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)-5-(3-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12161800.png)
![(4E)-5-(3-ethoxy-4-hydroxyphenyl)-4-[hydroxy(4-methoxy-3-methylphenyl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione](/img/structure/B12161805.png)

![(4E)-5-(1,3-benzodioxol-5-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methylpyridin-2-yl)pyrrolidine-2,3-dione](/img/structure/B12161812.png)
![N'-[(Z)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetohydrazide](/img/structure/B12161817.png)

![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[(4-methoxy-3-methylphenyl)carbonyl]-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12161833.png)
![N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]naphthalene-2-sulfonamide](/img/structure/B12161836.png)

![N'-[(Z)-(2,5-dimethoxyphenyl)methylidene]-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetohydrazide](/img/structure/B12161856.png)
![3-(5-methyl-1H-tetrazol-1-yl)-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]benzamide](/img/structure/B12161857.png)
